molecular formula C14H10N2O2 B1607012 3-hydroxy-2-phenylquinazolin-4(3H)-one CAS No. 5319-72-2

3-hydroxy-2-phenylquinazolin-4(3H)-one

Cat. No.: B1607012
CAS No.: 5319-72-2
M. Wt: 238.24 g/mol
InChI Key: MIMZZMIFKADVDD-UHFFFAOYSA-N
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Description

3-Hydroxy-2-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is known for its diverse biological activities and has been studied for its potential therapeutic applications. It is structurally characterized by a quinazolinone core with a hydroxyl group at the third position and a phenyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-phenylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with benzoyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include refluxing in an organic solvent like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction of the carbonyl group can lead to the formation of hydroquinazolinone.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinazolinone derivatives with different oxidation states.

    Reduction: Hydroquinazolinone.

    Substitution: Phenyl-substituted quinazolinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-hydroxy-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as topoisomerase and gyrase, which are crucial for DNA replication and cell division. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and exert immunosuppressive effects. The pathways involved include the disruption of DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-3-hydroxy-4(1H)-quinolinone: Similar structure but with a quinolinone core.

    3-Hydroxy-2-phenyl-4(1H)-quinolinone: Another quinolinone derivative with similar biological activities.

Uniqueness

3-Hydroxy-2-phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct biological activities. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

3-hydroxy-2-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14-11-8-4-5-9-12(11)15-13(16(14)18)10-6-2-1-3-7-10/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMZZMIFKADVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326037
Record name 3-Hydroxy-2-phenylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5319-72-2
Record name NSC522958
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-2-phenylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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